1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate
Description
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate (compound D) is a benzhydrylpiperazine derivative synthesized via condensation of 2,4-dimethoxycinnamic acid with 1-benzhydrylpiperazine, followed by fumaric acid salt formation . Structurally, it features a diphenylmethyl (benzhydryl) group at the piperazine N1-position and a 2,4-dimethoxycinnamyl moiety at N4, stabilized as a fumarate salt. This compound is pharmacologically significant for its cerebral blood flow-enhancing activity, as demonstrated in preclinical models comparing it to control drugs like cinnarizine and flunarizine . Its synthesis typically achieves a 26% yield after recrystallization, with a melting point of 194°–195°C (decomposition) and elemental analysis consistent with the formula C29H34N2O3·2HCl .
Properties
CAS No. |
104690-93-9 |
|---|---|
Molecular Formula |
C32H36N2O6 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
1-benzhydryl-4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enyl]piperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C28H32N2O2.C4H4O4/c1-31-26-16-15-23(27(22-26)32-2)14-9-17-29-18-20-30(21-19-29)28(24-10-5-3-6-11-24)25-12-7-4-8-13-25;5-3(6)1-2-4(7)8/h3-16,22,28H,17-21H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b14-9+;2-1+ |
InChI Key |
YQSOIGHEUYMEFI-MWWUGWBXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate typically involves the nucleophilic substitution of 1-benzhydryl piperazine with 2,4-dimethoxycinnamyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The resulting product is then reacted with fumaric acid to form the fumarate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with bacterial cell membranes, leading to disruption and cell death .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Cinnamyl Derivatives
Benzhydrylpiperazine Derivatives with Sulfonamide/Nitro Groups
Sulfonamide- and nitro-substituted analogues (e.g., compounds 7a–c, 25b) highlight the impact of electron-withdrawing groups (Table 2). For example:
- Compound 7a : 2,4-Dinitrophenylsulfonyl substituent achieves 65% yield, with elemental analysis (C, 57.28%; H, 4.63%) closely matching theoretical values .
- Compound 25b : 4-Nitrophenyl group affords a 92% yield and lower melting point (112°C) compared to cinnamyl derivatives .
These compounds often exhibit reduced biological specificity for neurological targets but serve as intermediates for further functionalization.
Isomerism and Configuration Effects
The (E)-isomer of cinnamyl derivatives is generally more bioactive due to improved receptor fit, as seen in flunarizine .
Other Piperazine Derivatives
- Cyclizine : A simpler analogue with a methyl group instead of cinnamyl, used as an antiemetic. Its synthesis (72% yield) involves prolonged reflux, highlighting compound D’s more complex functionalization .
- Trifluoromethylbenzyl Derivatives : These exhibit distinct pharmacokinetics due to increased lipophilicity from CF3 groups but lack cerebrovascular targeting .
Research Findings and Implications
- Synthetic Efficiency : Compound D’s 26% yield is moderate compared to sulfonamide derivatives (up to 92%), reflecting the complexity of cinnamyl incorporation .
- Substituent Effects : Methoxy groups enhance solubility and receptor interaction, while fluorophenyl moieties (e.g., in flunarizine) improve blood-brain barrier penetration .
- Salt Forms : Fumarate salts (compound D) may offer better stability than hydrochlorides, critical for formulation .
Biological Activity
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a benzhydryl group and a cinnamyl moiety. Its chemical structure can be represented as follows:
- Molecular Formula: C23H28N2O4
- Molecular Weight: 396.48 g/mol
The biological activity of 1-benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class can act as histone deacetylase (HDAC) inhibitors, which play a crucial role in gene expression regulation and cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered chromatin structure and gene transcription.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. One significant study demonstrated that derivatives of 1-benzhydryl piperazine exhibit selective HDAC inhibitory activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound showed:
- In vitro IC50 Values: Low micromolar concentrations were effective in inhibiting cell proliferation.
- Mechanisms: Induction of apoptosis and inhibition of cell migration were observed, indicating potential for use in metastatic breast cancer treatment .
Antimicrobial Activity
In addition to anticancer properties, 1-benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate has been evaluated for antimicrobial activity. A related compound demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Bacillus cereus | Active |
| Clostridium perfringens | Active |
| Tetracycline-resistant strains | Active |
The mechanism involved the inhibition of protein and DNA synthesis in bacteria without affecting cell wall synthesis .
Study on HDAC Inhibition
A notable study focused on the synthesis and evaluation of 1-benzhydryl piperazine derivatives as HDAC inhibitors. The findings included:
- Selectivity: Two derivatives showed selective inhibition for HDAC6 with nanomolar IC50 values.
- In vivo Studies: Using zebrafish models, significant anti-tumor effects were observed at low doses, suggesting potential for clinical applications in cancer therapy .
Antimicrobial Efficacy Study
Another investigation assessed the antimicrobial efficacy of piperazine derivatives against resistant bacterial strains. The study concluded that modifications in the piperazine structure could enhance antibacterial activity, providing insights into developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
